N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[b][1,4]oxazepine core, which is known for its diverse biological activities.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-6-13-27-19-11-10-18(15-21(19)32-16-25(4,5)24(27)29)26-23(28)17-9-12-20(30-7-2)22(14-17)31-8-3/h9-12,14-15H,6-8,13,16H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKOEYSAPVGELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like trifluoroacetic acid (TFA) to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide can be compared with other similar compounds such as:
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide is a complex compound belonging to the class of benzoxazepines. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N2O4 |
| Molecular Weight | 382.45 g/mol |
| CAS Number | 921795-48-4 |
| Structure | Chemical Structure |
Biological Activity Overview
Benzoxazepines have garnered attention for their diverse biological activities. Research indicates that derivatives of this class exhibit various pharmacological effects including:
- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Studies have highlighted the antibacterial and antifungal activities of benzoxazepine derivatives against several pathogens. These effects are often attributed to the disruption of microbial cell membranes or inhibition of critical metabolic pathways .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may modulate receptor activity related to neurotransmission and inflammation.
- Gene Expression Regulation : The compound could influence gene expression patterns associated with cell growth and apoptosis.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that a related benzoxazepine derivative significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound was found to downregulate Bcl-2 and upregulate Bax expression levels .
- Antimicrobial Efficacy : In vitro studies showed that the compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were reported at concentrations lower than those required for conventional antibiotics .
- Anti-inflammatory Response : In a model of induced inflammation in rats, administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
